Acid Alizarin Violet N
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Overview
Description
Acid Alizarin Violet N is an azo dye known for its vibrant reddish-violet color. It is widely used in various industries, including textiles, inks, and dye lasers. The compound is also employed in analytical chemistry for the determination of metals such as iron, calcium, and aluminum .
Biochemical Analysis
Biochemical Properties
It is known that the dye has a maximum absorption at 501 nm . The dye is soluble in water and ethanol
Cellular Effects
The cellular effects of Acid Alizarin Violet N are not well-documented. Studies on similar compounds, such as alizarin, have shown that they can influence cell function. For example, alizarin has been found to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .
Molecular Mechanism
Studies on alizarin, a similar compound, have shown that it exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This suggests that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Alizarin Violet N is synthesized through the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with naphthalen-2-ol . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The product is then purified by converting it to its monosodium salt using a sodium acetate and acetic acid buffer at pH 4. The free acid is precipitated from the aqueous solution using concentrated hydrochloric acid, followed by washing and extraction with ethanol in a Soxhlet extractor .
Chemical Reactions Analysis
Types of Reactions: Acid Alizarin Violet N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amines under reducing conditions.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Acid Alizarin Violet N has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations for metal ion determination.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .
Comparison with Similar Compounds
Alizarin: Another anthraquinone-based dye with similar applications but different spectral properties.
Purpurin: A hydroxy-anthraquinone dye with distinct absorption characteristics.
Alizarin Red S: Used in histology for staining calcium deposits.
Uniqueness: Acid Alizarin Violet N is unique due to its azo structure, which imparts specific light-absorbing properties and makes it suitable for a wide range of applications, from analytical chemistry to industrial dyeing processes .
Properties
CAS No. |
2092-55-9 |
---|---|
Molecular Formula |
C16H12N2NaO5S |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |
InChI Key |
JJNDVAFFPLPCKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 15670; NSC-12453; NSC 12453; NSC12453. |
Origin of Product |
United States |
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